molecular formula C13H18O2 B14014247 2,3,5-Trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione CAS No. 60404-96-8

2,3,5-Trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione

Cat. No.: B14014247
CAS No.: 60404-96-8
M. Wt: 206.28 g/mol
InChI Key: JPUCDGXKHSHURX-UHFFFAOYSA-N
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Description

2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with multiple methyl groups and a propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclohexanone derivatives, which undergo cyclization in the presence of strong acids or bases. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The methyl and propenyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3,5,5-trimethylcyclohex-2-ene-1,4-dione
  • 2,6,6-Trimethyl-2-cyclohexene-1,4-dione
  • 4-Oxoisophorone

Uniqueness

Compared to similar compounds, 2-CYCLOHEXENE-1,4-DIONE,2,3,5-TRIMETHYL-5-(2-METHYL-2-PROPEN-1-YL)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

60404-96-8

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,3,5-trimethyl-5-(2-methylprop-2-enyl)cyclohex-2-ene-1,4-dione

InChI

InChI=1S/C13H18O2/c1-8(2)6-13(5)7-11(14)9(3)10(4)12(13)15/h1,6-7H2,2-5H3

InChI Key

JPUCDGXKHSHURX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(CC1=O)(C)CC(=C)C)C

Origin of Product

United States

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